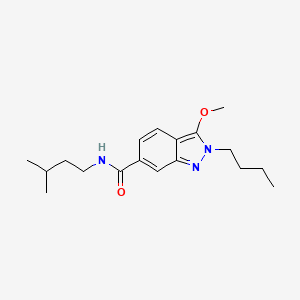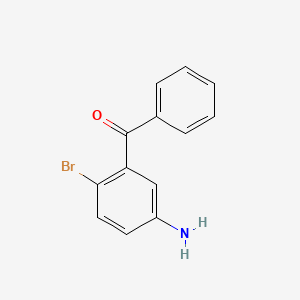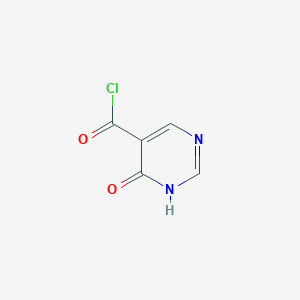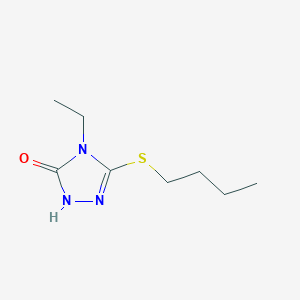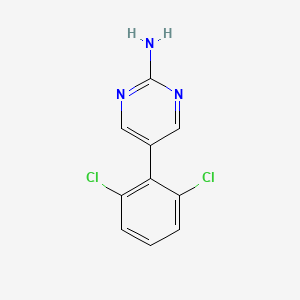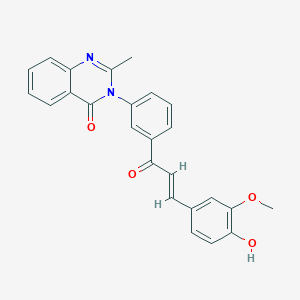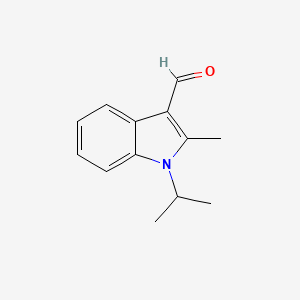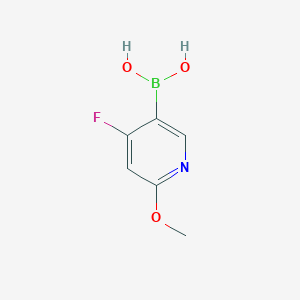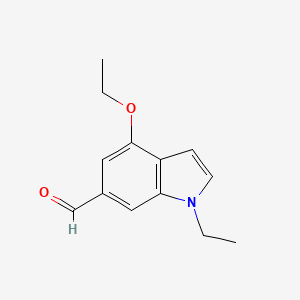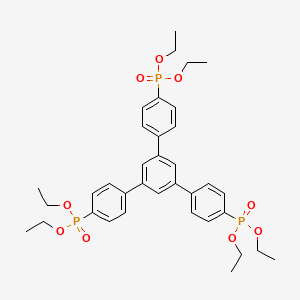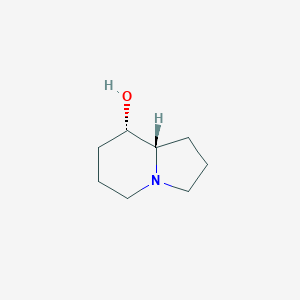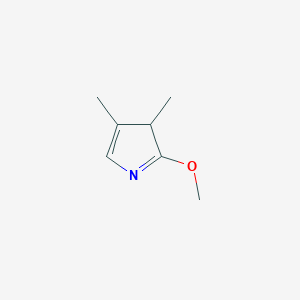
2-Methoxy-3,4-dimethyl-3H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3,4-dimethyl-3H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a methoxy group at the 2 position. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,4-dimethyl-3H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with different amines in the presence of a catalytic amount of bismuth nitrate pentahydrate. This method yields the corresponding pyrroles with excellent efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and vary between manufacturers.
化学反应分析
Types of Reactions
2-Methoxy-3,4-dimethyl-3H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.
科学研究应用
2-Methoxy-3,4-dimethyl-3H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methoxy-3,4-dimethyl-3H-pyrrole involves its interaction with various molecular targets and pathways. The specific details of its mechanism are still under investigation, but it is known to interact with enzymes and receptors in biological systems, leading to various physiological effects.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrrole: Similar in structure but lacks the methoxy group.
3,4-Dihydro-2H-pyrrole: Lacks the methoxy and methyl groups.
5-Methoxy-3,4-dihydro-2H-pyrrole: Similar but has a different substitution pattern.
Uniqueness
2-Methoxy-3,4-dimethyl-3H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
2-methoxy-3,4-dimethyl-3H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4,6H,1-3H3 |
InChI 键 |
KYXQVKXLZLRPIO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=CN=C1OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


